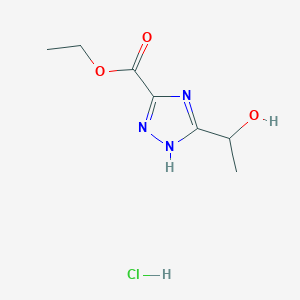
4-(4-Cyclobutylidenepiperidine-1-carbonyl)-1,3-dihydroimidazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Cyclobutylidenepiperidine-1-carbonyl)-1,3-dihydroimidazol-2-one, also known as CPI-1189, is a small molecule drug that has been studied for its potential therapeutic uses.
Wirkmechanismus
The mechanism of action of 4-(4-Cyclobutylidenepiperidine-1-carbonyl)-1,3-dihydroimidazol-2-one is not yet fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation and tumor growth. It has also been shown to have antioxidant properties.
Biochemical and physiological effects:
4-(4-Cyclobutylidenepiperidine-1-carbonyl)-1,3-dihydroimidazol-2-one has been shown to have a number of biochemical and physiological effects in various studies. It has been shown to decrease the levels of pro-inflammatory cytokines in the body, as well as reduce the activity of certain enzymes involved in inflammation. It has also been shown to have anti-tumor effects in various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(4-Cyclobutylidenepiperidine-1-carbonyl)-1,3-dihydroimidazol-2-one in lab experiments is that it has been shown to have low toxicity and good bioavailability. However, one limitation is that it can be difficult to synthesize and may not be readily available for use in all labs.
Zukünftige Richtungen
There are several potential future directions for research on 4-(4-Cyclobutylidenepiperidine-1-carbonyl)-1,3-dihydroimidazol-2-one. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in combination with other drugs to enhance its anti-tumor effects. Additionally, further research is needed to fully understand the mechanism of action of 4-(4-Cyclobutylidenepiperidine-1-carbonyl)-1,3-dihydroimidazol-2-one and its potential uses in various therapeutic applications.
In conclusion, 4-(4-Cyclobutylidenepiperidine-1-carbonyl)-1,3-dihydroimidazol-2-one is a small molecule drug that has shown potential therapeutic uses in various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been explored in this paper. Further research is needed to fully understand the potential uses of 4-(4-Cyclobutylidenepiperidine-1-carbonyl)-1,3-dihydroimidazol-2-one in various therapeutic applications.
Synthesemethoden
The synthesis of 4-(4-Cyclobutylidenepiperidine-1-carbonyl)-1,3-dihydroimidazol-2-one involves a multi-step process that starts with the reaction of 1,3-dihydroimidazol-2-one with piperidine. The resulting product is then subjected to a cyclization reaction with cyclobutylidene to form 4-(4-Cyclobutylidenepiperidine-1-carbonyl)-1,3-dihydroimidazol-2-one. The yield of this process is reported to be around 50%.
Wissenschaftliche Forschungsanwendungen
4-(4-Cyclobutylidenepiperidine-1-carbonyl)-1,3-dihydroimidazol-2-one has been studied for its potential therapeutic uses in various scientific research applications. It has been shown to have anti-inflammatory and anti-tumor properties, as well as potential uses in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
4-(4-cyclobutylidenepiperidine-1-carbonyl)-1,3-dihydroimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c17-12(11-8-14-13(18)15-11)16-6-4-10(5-7-16)9-2-1-3-9/h8H,1-7H2,(H2,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRZIQZYFFOUMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C2CCN(CC2)C(=O)C3=CNC(=O)N3)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Cyclobutylidenepiperidine-1-carbonyl)-1,3-dihydroimidazol-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 3-({[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2718384.png)
![Tert-butyl N-[7,7-difluoro-2-(hydroxymethyl)spiro[3.5]nonan-2-yl]carbamate](/img/structure/B2718385.png)

![2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2718388.png)

![N-(2-methoxyphenyl)-2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2718391.png)
![(R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2718392.png)

![N-[[4-(3-Ethylsulfonylazetidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2718396.png)
![2-[3-(1H-pyrrol-2-yl)pentan-3-yl]-1H-pyrrole](/img/structure/B2718398.png)

